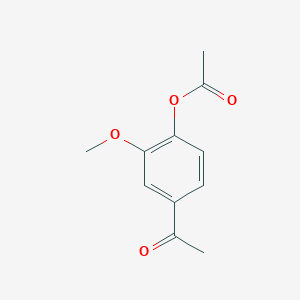

4-Acetyl-2-methoxyphenyl acetate

Übersicht

Beschreibung

4-Acetyl-2-methoxyphenyl acetate is a compound that likely shares characteristics with other acetyl- and methoxy-substituted aromatic compounds. Such compounds are of interest due to their diverse applications in organic synthesis, materials science, and potential biological activities.

Synthesis Analysis

The synthesis of compounds similar to 4-Acetyl-2-methoxyphenyl acetate often involves catalytic cross-coupling reactions, as seen in the synthesis of 4'-Acetyl-4-methoxybiphenyl via Suzuki cross-coupling (Glaser et al., 2006). These methods provide a route to variously substituted aromatic compounds with high precision and efficiency.

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals noncentrosymmetric, orthorhombic unit cells, indicating polar materials with potential for unique electronic properties. The structure of 4'-Acetyl-4-methoxy-biphenyl, for instance, features parallel-aligned molecules in a syn-conformation with significant dipole moments (Glaser et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving acetyl and methoxy groups include bromination, nitration, formylation, and acetylation, as demonstrated in studies of similar compounds. These reactions often lead to the formation of products substituted at specific positions on the aromatic ring, influenced by the directing effects of the substituents (Clarke et al., 1973).

Physical Properties Analysis

The physical properties of compounds like 4-Acetyl-2-methoxyphenyl acetate can be deduced from their molecular structures. For example, compounds exhibiting noncentrosymmetric, orthorhombic crystal structures may have unique optical and electronic properties due to their polar nature (Glaser et al., 2006).

Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Biological Evaluation

4-Acetyl-2-methoxyphenyl acetate has been studied for its chemical reactivity. For instance, its derivative was used as a building block in the synthesis of nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, pyridopyrimidine, and diazepine. These compounds have potential biological activities, which were also investigated in the study (Farouk, Ibrahim, & El-Gohary, 2021).

Crystallography and Molecular Structure

The compound has been synthesized and analyzed for its molecular structure. For example, a related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, was synthesized, and its molecular structure was detailed, providing insights into the spatial arrangement of its functional groups and how they influence its chemical properties (Guzei, Gunderson, & Hill, 2010).

Protecting Group in Organic Synthesis

It has been used as a protecting group in organic synthesis. The utility of the (2-nitrophenyl)acetyl (NPAc) group, for protecting hydroxyl functions, was reported. Such protecting groups are crucial in complex organic syntheses as they safeguard functional groups from undesired reactions (Daragics & Fügedi, 2010).

Gas Chromatographic Analysis

In gas chromatography, acetylation techniques involving compounds like 4-acetyl-2-methoxyphenyl acetate are used for estimating substances in biological samples. For instance, a method involving the acetylation of 3-methoxy-4hydroxyphenylglycol for its estimation in urine was developed, highlighting the compound's role in analytical chemistry (Kahane, Ebbighausen, & Vestergaard, 1972).

Application in Organic Syntheses

The compound has been used in various organic synthesis processes. For example, its derivative was used in the preparation of 6-methoxy-β-tetralone, demonstrating its versatility in synthesizing complex organic molecules (Sims, Selman, & Cadogan, 2003).

Role in Metabolic Studies

Its role in metabolic studies is also significant. For example, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats involved compounds like 4-bromo-2,5-dimethoxyphenylacetic acid, showcasing its utility in understanding metabolic pathways (Kanamori et al., 2002).

Safety And Hazards

The safety information available indicates that 4-Acetyl-2-methoxyphenyl acetate has several hazard statements: H302, H315, H319, H332, H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin, comes into contact with eyes, or is inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

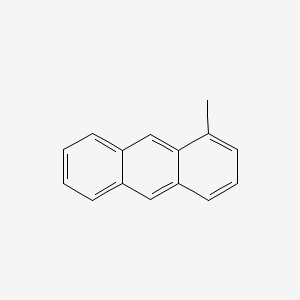

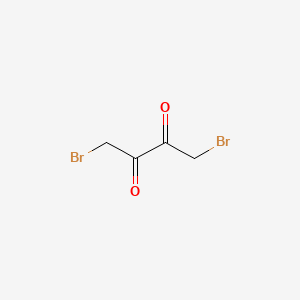

(4-acetyl-2-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7(12)9-4-5-10(15-8(2)13)11(6-9)14-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVAEUQDYWOLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334673 | |

| Record name | 4-Acetyl-2-methoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-2-methoxyphenyl acetate | |

CAS RN |

54771-60-7 | |

| Record name | 4-Acetyl-2-methoxyphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(2-Amino-1,3-thiazol-4-yl)-2-[(2-methyl-4-oxo-1-sulfoazetidin-3-yl)amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1217902.png)